molecular formula C23H19NO3 B13918875 Methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate

Methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate

Cat. No.: B13918875
M. Wt: 357.4 g/mol
InChI Key: QQCUYEOLFHGPIU-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is a tetrahydroquinoline derivative characterized by a partially saturated quinoline core substituted with two phenyl groups at positions 2 and 3, a ketone at position 4, and a methyl ester at position 4.

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

methyl 4-oxo-2,3-diphenyl-2,3-dihydro-1H-quinoline-5-carboxylate

InChI

InChI=1S/C23H19NO3/c1-27-23(26)17-13-8-14-18-20(17)22(25)19(15-9-4-2-5-10-15)21(24-18)16-11-6-3-7-12-16/h2-14,19,21,24H,1H3

InChI Key

QQCUYEOLFHGPIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)NC(C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of 2-Aminobenzoyl Pyruvic Acid Esters

A prominent and efficient synthetic route to quinoline derivatives such as methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate involves the cyclization of 2-aminobenzoyl pyruvic acid or its esters. This method forms the quinoline core and the fused ring system simultaneously, providing high regioselectivity and yield advantages over multistep processes.

  • Procedure: The cyclization is typically carried out by heating the 2-aminobenzoyl pyruvic acid methyl ester in the presence of an acid catalyst such as hydrochloric acid, often in an inert solvent like ethanol. The reaction temperature ranges from 30°C to reflux (~80°C), with reaction times between 5 to 90 minutes depending on scale and conditions.

  • Mechanism: Acid catalysis promotes intramolecular condensation between the amino group and the keto acid moiety, leading to ring closure and formation of the 4-oxo-1,2,3,4-tetrahydroquinoline scaffold with the ester group retained at position 5.

  • Advantages: This method avoids hazardous reagents like dimethyl acetylene dicarboxylate and harsh conditions such as high-temperature cyclization in diphenyl ether or polyphosphoric acid, which are less practical for scale-up. It also reduces side reactions and isomer formation, improving overall yield and purity.

  • Reference Data: According to US patent US4328341A, this cyclization method yields the target quinoline derivatives efficiently with yields significantly higher than traditional methods, and the process is amenable to industrial scale-up.

Sodium Methanolate-Mediated Cyclization of 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic Acid Methyl Esters

Another reported approach involves the synthesis of 3-aroyl-1,4-dihydroquinolin-4-one derivatives, which are close analogues structurally related to the target compound, via cyclization of substituted 2-aminobenzoic acid derivatives.

  • Procedure: The key step is refluxing 2-((Z)-3-oxo-3-aryl-propenylamino)benzoic acid methyl esters in a methanol/phenyl ether mixture (1:8 ratio) with sodium methanolate as the base catalyst at approximately 120°C.

  • Subsequent Steps: After cyclization, N-alkylation is performed using halogenoalkyl reagents in dry dimethylformamide (DMF) with sodium hydride to introduce alkyl substituents on the nitrogen atom.

  • Yields: This method provides moderate to good yields (37-96%) depending on substituents and reaction conditions.

  • Relevance: While this method is primarily used for 1-alkyl-3-aroyl derivatives, it demonstrates the utility of base-mediated cyclization in constructing the tetrahydroquinoline core and may be adapted for this compound synthesis.

Reduction and Reductive Amination Sequences

For the preparation of tetrahydroquinoline derivatives, reduction of quinoline precursors followed by reductive amination has been utilized to achieve stereoselective formation of the tetrahydro ring system.

  • Example: Starting from cyclic imine intermediates, catalytic hydrogenation yields tetrahydroquinoline products with high diastereoselectivity, favoring cis relationships between substituents at C2 and C4 positions.

  • Methodology: The reduction is typically performed under hydrogen atmosphere with suitable catalysts, sometimes in the presence of formaldehyde to afford N-methyl derivatives.

  • Yields: Reported yields for these reductions are high, ranging from 93% to 98%.

  • Significance: This approach allows control over stereochemistry and functional group installation, critical for the biological activity of the compound.

Metal-Catalyzed Multi-Component Reactions (MCRs)

Recent advances include the use of magnetically recoverable catalysts such as Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride to catalyze the synthesis of quinoline-4-carboxylic acid derivatives under solvent-free conditions.

  • Procedure: The catalyst is used at 80°C to promote the formation of 2-aryl-quinoline-4-carboxylic acid derivatives in short reaction times with high yields.

  • Catalyst Recovery: The magnetic catalyst can be separated easily with an external magnet and reused multiple times without significant loss of activity.

  • Potential Application: Although this method is demonstrated for 2-aryl-quinoline-4-carboxylic acids, it holds promise for the synthesis of this compound analogues with appropriate substrate modification.

Thermal Cyclization of 1,2,3,4-Tetrahydroquinoline Derivatives

An alternative preparation involves heating 1,2,3,4-tetrahydroquinoline with suitable reagents at elevated temperatures (e.g., 220°C) to induce cyclization and formation of the target compound.

  • Example: A mixture containing 1,2,3,4-tetrahydroquinoline is heated for 45 minutes, followed by work-up involving potassium carbonate solution and acidification to precipitate the product.

  • Yields: This two-step process yields the compound in approximately 50% overall yield.

  • Purification: The product is isolated by filtration and recrystallization, yielding light yellow crystals with melting points around 294°C.

  • Reference: This method is documented with full NMR characterization and is a viable synthetic route for the target compound.

Summary Table of Preparation Methods

Method No. Preparation Method Key Reagents/Conditions Yield Range (%) Advantages References
1 Acid-catalyzed cyclization of 2-aminobenzoyl pyruvic acid methyl ester HCl, ethanol, 30–80°C, 5–90 min High (variable) High regioselectivity, scalable, mild conditions
2 Sodium methanolate-mediated cyclization of aroylamino esters NaOMe, MeOH/Ph-O-Ph, reflux, followed by N-alkylation in DMF 37–96 Versatile, moderate to good yields
3 Catalytic hydrogenation and reductive amination H2 gas, catalyst, formaldehyde (optional) 93–98 High stereoselectivity, high yield
4 Metal-catalyzed MCR with magnetic catalyst Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride, 80°C, solvent-free High Catalyst reuse, environmentally friendly
5 Thermal cyclization of tetrahydroquinoline Heating at 220°C, K2CO3 work-up ~50 Straightforward, well-characterized product

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The tetrahydroquinoline core is highly modifiable, with variations in substituents influencing electronic, steric, and pharmacokinetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Compound Name Substituents (Positions) Key Modifications Molecular Weight (g/mol) Biological Target
Target Compound 2,3-diphenyl; 4-oxo; 5-COOCH₃ Phenyl groups, methyl ester ~363.4 (calculated) PARP-1 (inferred)
Methyl 2-(4-bromophenyl)-7-fluoro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (2b) 2-(4-BrPh); 7-F; 3-triazole Bromine, fluorine, triazole ~516.3 PARP-1 (explicit)
Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate (2c) 2-(4-FPh); 7-F; 3-triazole Fluorine (×2), triazole ~454.4 PARP-1 (explicit)
(2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate Stereochemistry: 2S,3S Enantiomeric form ~398.4 (reported) Not specified
2,3-Diphenyl-1,2,3,4-tetrahydro-quinoxaline-5-carboxylic acid Quinoxaline core Heterocycle variation (quinoxaline vs. tetrahydroquinoline) ~318.3 (calculated) Industrial applications
Key Observations:

Bromine’s bulkiness may sterically hinder interactions, whereas fluorine’s electronegativity enhances metabolic stability .

Triazole Incorporation : The 1-methyl-1H-1,2,4-triazol-5-yl group at position 3 (compounds 2b, 2c) introduces hydrogen-bonding capability, which may enhance target engagement .

Stereochemistry : Enantiomeric forms (e.g., 2S,3S in ) highlight the role of stereochemistry in pharmacodynamics, though specific activity data are unavailable.

Core Heterocycle Variation: The quinoxaline analog lacks the ketone and ester groups, reducing structural similarity but demonstrating scaffold flexibility in heterocyclic chemistry.

Physicochemical Properties

  • Lipophilicity : Fluorine substituents (e.g., in 2c) increase lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to the target compound (logP ~4.0 estimated due to phenyl groups).
  • Crystallography : Structural determination of analogs relies on tools like SHELX and ORTEP-III , with ring puckering analysis (Cremer-Pople parameters ) critical for conformational studies.

Biological Activity

Methyl 4-oxo-2,3-diphenyl-1,2,3,4-tetrahydroquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

Molecular Formula : C20H19NO3
Molecular Weight : 333.37 g/mol
CAS Number : Not explicitly available in the search results.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of compounds related to tetrahydroquinoline derivatives. For instance, derivatives of similar structures have shown potent antibacterial and antifungal activities against various pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0040.004 to 0.060.06 mg/mL against sensitive strains like En. cloacae and T. viride .

CompoundMIC (mg/mL)Target Organism
Compound 80.004 - 0.03En. cloacae
Compound 110.008S. aureus
Compound 120.015E. coli

Neuroprotective Effects

Research into neuroprotective agents has identified certain tetrahydroquinoline derivatives as potential multitarget-directed ligands for Alzheimer's disease treatment. These compounds exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the pathophysiology of Alzheimer's disease .

CompoundAChE IC50 (μM)BuChE IC50 (μM)
Compound 5d0.740.08
Compound 5c2.850.14

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed through various assays that measure its ability to scavenge free radicals and reduce oxidative stress .

Case Studies

  • Antibacterial Efficacy Study : A study focused on the antibacterial efficacy of tetrahydroquinoline derivatives showed that compounds with similar structures demonstrated superior activity compared to standard antibiotics like ampicillin and streptomycin . The study highlighted that these compounds could be potential candidates for developing new antimicrobial agents.
  • Neurotoxicity Assay : In vitro assays have been conducted to evaluate the neurotoxicity of these compounds, indicating that they possess low toxicity profiles while maintaining their efficacy against target enzymes associated with neurodegeneration .

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